AX-024

Catalog No.
S006734
CAS No.
1370544-73-2
M.F
C21H22FNO2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AX-024

CAS Number

1370544-73-2

Product Name

AX-024

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine

Molecular Formula

C21H22FNO2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4

Description

AX-024 is an cytokine release inhibitor which can strongly inhibit the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNFα), interferon-γ (IFN-γ), IL-10 and IL-17A.

Current Research Availability

Chemical Structure Analysis

The chemical structure of 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine contains several functional groups that are of interest in medicinal chemistry. These groups include:

  • Chromane: The chromane core structure is present in many biologically active molecules, including some natural products and synthetic drugs .
  • Methoxy group: The methoxy group (OCH3) can influence the physical and chemical properties of the molecule, such as solubility and metabolism .
  • Fluorophenyl: The presence of a fluorine atom on the phenyl ring can affect the binding properties of the molecule to biological targets .
  • Pyrrolidine: The pyrrolidine ring is a common scaffold in many pharmaceutical drugs, often impacting absorption and metabolism .

AX-024 is a small molecule designed to modulate T cell activity by disrupting the interaction between CD3ε, a subunit of the T-cell receptor, and Nck1, a signaling adaptor protein. This compound has garnered attention for its potential therapeutic applications in autoimmune and inflammatory diseases due to its ability to inhibit T cell proliferation under specific conditions. AX-024 operates by binding to the Nck1-SH3.1 domain, which is critical for the recruitment of Nck1 to the T cell receptor complex, thus affecting downstream signaling pathways associated with T cell activation and proliferation .

  • The mechanism of action of chromanones can vary depending on the specific molecule and its substituents. Some chromanones exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities []. Their mode of action for these effects is still under investigation.
  • There is no information available on the specific mechanism of action of 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine.
  • Data on the safety and hazards of 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine is not available.
  • Chromanones in general may have varying toxicity profiles depending on their structure. It is advisable to handle them with appropriate laboratory precautions until specific safety information is available.
. Its mechanism involves binding to the SH3.1 domain of Nck1, thereby preventing its interaction with proline-rich sequences in CD3ε. This disruption alters T cell receptor signaling pathways, particularly those involving ZAP70 phosphorylation, although studies indicate that AX-024 does not significantly inhibit ZAP70 activity itself when T cells are stimulated weakly .

The biological activity of AX-024 has been characterized through various assays demonstrating its ability to reduce T cell proliferation. Specifically, it has been shown to inhibit CD4 T cell proliferation in response to weak stimulation via the T cell receptor. The compound appears to exert its effects through polypharmacology, potentially engaging multiple targets within T cells beyond just the Nck/CD3ε interaction .

While specific synthetic routes for AX-024 are not extensively detailed in the literature, it is typically synthesized through standard organic chemistry techniques involving reactions that yield small molecular weight compounds suitable for biological assays. The synthesis likely involves steps that introduce functional groups necessary for its interaction with protein domains, although proprietary methods may be employed by pharmaceutical companies .

AX-024 has potential applications in treating autoimmune diseases and conditions characterized by excessive T cell activation. Its ability to modulate immune responses makes it a candidate for further development as a therapeutic agent in diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it could serve as a research tool for studying T cell signaling pathways and immune responses .

Several compounds share structural or functional similarities with AX-024, particularly those targeting protein-protein interactions within immune signaling pathways. Here are a few notable examples:

CompoundMechanism of ActionUnique Features
AX-141Inhibits similar interactions as AX-024Less potent than AX-024 in disrupting Nck/CD3ε
SAR629Targets TCR signaling pathwaysMore selective for specific TCR complexes
PPI-1Disrupts various protein-protein interactionsBroad-spectrum inhibitor of immune responses
GDC-0032Inhibits PI3K signaling pathwayFocuses on downstream effects rather than direct PPI inhibition

AX-024 is unique in its specific targeting of the CD3ε-Nck interaction while maintaining a profile that allows for polypharmacology—engaging multiple targets which may contribute to its efficacy in modulating immune responses .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

339.16345711 g/mol

Monoisotopic Mass

339.16345711 g/mol

Heavy Atom Count

25

UNII

KB6W4N95QS

Dates

Modify: 2023-08-15
[1]. Borroto A, et al. First-in-class inhibitor of the T cell receptor for the treatment of autoimmune diseases. Sci Transl Med. 2016 Dec 21;8(370):370ra184.

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